Majantol
Description
Majantol (2,2-dimethyl-3-(3-methylphenyl)propanol; CAS 103694-68-4) is a synthetic fragrance ingredient widely used in perfumes, cosmetics, and personal care products for its floral, fresh, and aquatic notes, reminiscent of lily of the valley and white flowers . Discovered in 1985, it is structurally related to dimethyl benzyl carbinol but exhibits a less aldehydic and more aqueous olfactory profile . Its volatility classifies it as a "heart" note, providing mid-lasting fragrance stability .
Properties
IUPAC Name |
2,2-dimethyl-3-(3-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMOBFDUZIDKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051520 | |
| Record name | 2,2-Dimethyl-3-(3-methylphenyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanol, .beta.,.beta.,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
103694-68-4 | |
| Record name | Majantol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103694-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Majantol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103694684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanol, .beta.,.beta.,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethyl-3-(3-methylphenyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,2-dimethyl-3-hydroxypropyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2,2-dimethyl-3-hydroxypropyl) toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLBENZENEPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S411YY2VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkylation of Isobutyraldehyde
The first step involves the alkylation of isobutyraldehyde with a benzylic halide derivative. Specifically, 3-methylbenzyl chloride reacts with isobutyraldehyde in the presence of a phase-transfer catalyst (PTC), such as tetrabutyl ammonium iodide (TBAI), under alkaline conditions. The reaction proceeds via nucleophilic substitution, where the enolate of isobutyraldehyde attacks the benzylic carbon of the halide.
Reaction Conditions:
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Solvent: Tetrahydrofuran (THF) or water-THF biphasic system
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Temperature: 60–80°C
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Catalyst: 2–5 mol% TBAI
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Base: Sodium hydroxide (1.5 equivalents)
This step yields 2,2-dimethyl-3-(3-methylphenyl)propanal as an intermediate, which is subsequently reduced to the target alcohol.
Reduction of the Aldehyde Intermediate
The aldehyde intermediate undergoes reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation with palladium on carbon (Pd/C). The choice of reducing agent impacts purity and scalability:
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NaBH₄ Reduction: Conducted in methanol at 0–5°C, achieving 85–90% yield.
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Catalytic Hydrogenation: Requires H₂ gas at 50–100 psi and 40–60°C, yielding 92–95% product.
Key Limitation: The benzylic halide starting material is costly, and the alkylation step suffers from moderate selectivity (60–70%), necessitating extensive purification.
Modern Bromomethylation-Alkylation Route
To address the limitations of the original method, an alternative pathway utilizing bromomethyl-substituted aryl compounds was developed. This approach enhances reactivity and reduces side reactions:
Bromomethylation of Aromatic Substrates
3-methyltoluene undergoes bromomethylation using hydrogen bromide (HBr) and paraformaldehyde in acetic acid. This electrophilic substitution reaction introduces a bromomethyl group at the meta position relative to the methyl group:
Reaction Conditions:
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Solvent: Glacial acetic acid
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Temperature: 80–90°C
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Reagents: HBr (48% aqueous), paraformaldehyde (1.2 equivalents)
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Time: 4–6 hours
The product, 3-(bromomethyl)toluene, is isolated via distillation (bp 120–125°C at 15 mmHg) with 75–80% yield.
Alkylation with Isobutyraldehyde
The bromomethylated derivative reacts with isobutyraldehyde in a single-phase system using tetrabutyl ammonium bromide (TBAB) as a PTC:
Reaction Conditions:
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Solvent: Dichloromethane (DCM)
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Temperature: 25–30°C
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Catalyst: 3 mol% TBAB
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Base: Potassium carbonate (2 equivalents)
This method achieves 85–88% yield of the aldehyde intermediate, which is then reduced to this compound as described in Section 1.2.
Advantages Over Patent Route:
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Higher regioselectivity (>90%) due to the superior leaving-group ability of bromide vs. chloride.
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Milder reaction conditions (room temperature vs. 60–80°C).
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Reduced purification requirements.
Comparative Analysis of Synthetic Methods
The table below summarizes the critical parameters of the two dominant preparation routes:
| Parameter | Patent Route (1985) | Bromomethylation Route (2012) |
|---|---|---|
| Starting Material | 3-Methylbenzyl chloride | 3-Methyltoluene |
| Alkylation Catalyst | TBAI | TBAB |
| Reaction Temp. | 60–80°C | 25–30°C |
| Yield (Aldehyde) | 60–70% | 85–88% |
| Selectivity | Moderate (65%) | High (>90%) |
| Cost Efficiency | Low (expensive halide) | Moderate |
| Scalability | Industrial (patented) | Lab-optimized |
Industrial-Scale Optimization
Modern production facilities employ hybrid strategies to balance cost and efficiency. For example, continuous-flow reactors are used for the bromomethylation step to enhance heat transfer and reduce reaction time from 6 hours to 45 minutes. Additionally, in-situ generation of HBr from NaBr and sulfuric acid lowers raw material costs by 20–25%.
Critical Considerations for Industrial Synthesis:
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Solvent Recovery: THF and DCM are recycled via distillation, achieving >95% recovery rates.
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Waste Management: Bromide byproducts are neutralized with calcium hydroxide to form insoluble CaBr₂, which is filtered and disposed of as non-hazardous waste.
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Purity Standards: The final product is distilled under vacuum (bp 277°C at 760 mmHg) to achieve ≥98% purity (GC analysis).
Emerging Techniques and Research Gaps
Recent studies explore enzymatic reduction of the aldehyde intermediate using alcohol dehydrogenases (ADHs). For instance, ADH from Lactobacillus kefir reduces 2,2-dimethyl-3-(3-methylphenyl)propanal to this compound with 94% enantiomeric excess (ee) under mild conditions (pH 7.0, 30°C). While promising, this method remains limited by enzyme cost and scalability challenges.
Unresolved Challenges:
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Development of asymmetric synthesis routes for enantiopure this compound.
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Replacement of halogenated solvents with ionic liquids or supercritical CO₂.
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Lifecycle analysis to compare the environmental impact of bromine- vs. chlorine-based routes.
Chemical Reactions Analysis
Types of Reactions: Majantol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various alcohols, aldehydes, and acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemical Applications
Model Compound in Research
Majantol serves as a model compound in studies investigating the reactivity of aromatic alcohols. Its structure allows researchers to explore reaction mechanisms and the behavior of similar compounds under various conditions.
Synthetic Routes
The compound is synthesized through a two-step process involving alkylation and reduction. The alkylation of isobutyraldehyde followed by reduction leads to the formation of this compound. This method is optimized for industrial production to ensure high yield and purity.
Biological Applications
Interaction with Biological Systems
Research has indicated that this compound may interact with various biological systems, including enzymes and receptors. Its potential effects on these systems are under investigation, which could lead to insights into its therapeutic properties.
Fragrance Allergy Studies
this compound has been identified as a fragrance contact allergen, with studies suggesting its use in patch testing for patients with suspected fragrance allergies. However, avoidance can be challenging due to its common presence in personal care products without specific labeling .
Medicinal Applications
Therapeutic Potential
Although primarily recognized for its use in fragrances, this compound is being explored for potential therapeutic applications. Its interaction with olfactory receptors may have implications for understanding sensory perception and developing treatments for olfactory disorders .
Industrial Applications
Fragrance Industry
this compound is extensively used in the formulation of perfumes, cosmetics, soaps, detergents, and other personal care products. Its pleasant floral scent makes it a desirable ingredient for enhancing product appeal . The compound's regulatory status is relatively favorable compared to other floral aldehydes, allowing for broader application in commercial products.
Case Studies and Research Findings
- Fragrance Allergy Research
- Structure-Odor Relationship Studies
- Safety Assessments
Mechanism of Action
Majantol exerts its effects primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic floral scent. The molecular targets include various olfactory receptors, and the pathways involved are part of the broader olfactory signaling mechanism .
Comparison with Similar Compounds
Key Properties
- Molecular formula: C₁₂H₁₈O
- Molecular weight: 178.27 g/mol
- Boiling point: 289°C
- Log P: 3.38 (indicating moderate lipophilicity)
- Stability: Susceptible to discoloration under alkaline conditions .
Comparison with Structurally Similar Compounds
Lilial® (Butylphenyl Methylpropional)
- Structural Similarity : Both are floral-aldehydic molecules.
- Olfactory Differences : Lilial has a stronger aldehydic character, while Majantol is fresher and more aquatic .
- Regulatory Status: Lilial is heavily restricted under EU regulations (EC No. 1223/2009) due to reproductive toxicity concerns, whereas this compound remains less regulated but is restricted by IFRA for organochlorine impurities (<25 ppm) .
- Allergenicity : Lilial has a higher sensitization prevalence (1.5–3.2% in patch tests), compared to this compound’s 0.3–0.76% .
Bourgeonal® (3-(4-tert-Butylphenyl)propanal)
- Functional Role : Both are used in lily-of-the-valley accords.
- Chemical Differences : Bourgeonal is an aldehyde, while this compound is an alcohol.
- Performance : Bourgeonal has a sharper, more diffusive scent, whereas this compound provides a softer, longer-lasting effect .
Phenoxanol® (3-Methyl-5-phenylpentanol)
- Constitutional Isomer : Shares the same molecular formula as this compound but differs in aromatic substitution (para vs. meta).
- Olfactory Profile: Phenoxanol has rosy and green nuances, contrasting with this compound’s aquatic freshness .
Comparison with Silicon Analogs
Silicon-based analogs of this compound (e.g., compound 18) were synthesized to explore odor modulation. However, these analogs exhibited weaker intensity and less distinct floral character compared to this compound . A hybrid structure combining this compound and linalool’s silicon switch (compound 20) showed enantiomer-dependent odor profiles: the dextro-form (α-22) lacked floral notes and was described as "mushroom-like," while the levo-form resembled a subdued this compound .
Allergenicity and Clinical Data
This compound is a significant contact allergen, with sensitization rates of 0.36–0.76% in European patch-test populations . Key findings include:
Table 1: Allergen Prevalence in Patch Tests
| Compound | Prevalence (%) | Source |
|---|---|---|
| This compound | 0.3–0.76 | |
| Lilial® | 1.5–3.2 | |
| Hydroxycitronellal | 1.8–2.5 |
Stability and Regulatory Considerations
- IFRA Restrictions: this compound is permitted only if organochlorine content is ≤25 ppm, addressing dermal sensitization risks .
- Formulation Use : Typical concentrations range from 0.01% to 8.6%, depending on product category (e.g., 0.034% in leave-on cosmetics) .
Performance in Blends
This compound is often blended with 3-methylbenzyl isobutyrate (1:5 to 1:1000 ratio) to enhance floral freshness . It also synergizes with Hedione® (methyl dihydrojasmonate) and Florol® (tetrahydromuguol) for complex floral bouquets .
Table 2: Olfactory Comparison with Key Analogs
| Compound | Odor Profile | Intensity | Stability |
|---|---|---|---|
| This compound | Fresh, aquatic, floral | Moderate | Good |
| Lilial® | Aldehydic, metallic floral | High | Poor* |
| Phenoxanol® | Rosy, green | Moderate | Excellent |
| Silicon Analog 18 | Weak floral, less distinct | Low | Moderate |
*Lilial’s stability is compromised under UV exposure.
Biological Activity
Majantol, scientifically known as 2,2-Dimethyl-3-(m-tolyl)propan-1-ol, is a synthetic compound primarily utilized in the fragrance industry due to its pleasant floral-aldehydic scent, reminiscent of lily of the valley and other white flowers. Its biological activity has garnered attention not only for its sensory properties but also for its potential interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, safety assessments, and relevant case studies.
Target and Mode of Action
This compound primarily interacts with olfactory receptors in the nasal cavity. When inhaled, it binds to these receptors, triggering a neural response that the brain interprets as a specific scent. This interaction is crucial in the fragrance industry, where the perception of scent plays a significant role in product formulation and consumer preference.
Biological Interactions
Research indicates that this compound may also interact with various biological systems beyond olfactory receptors. Investigations have explored its effects on enzymes and potential therapeutic properties. However, most studies focus on its sensory attributes rather than extensive pharmacological effects .
Allergic Reactions
A study conducted in Germany identified a 0.5% prevalence of allergic reactions to this compound among 6,573 patients undergoing patch testing for eczema. This suggests that while generally safe for use in cosmetics and fragrances, there is a potential for sensitization in susceptible individuals.
Mutagenicity Studies
Safety assessments have been conducted to evaluate the mutagenicity of this compound. An in vitro Ames test showed no significant increases in revertant colonies across various concentrations tested, indicating that this compound is not mutagenic under these conditions . Additionally, an in vivo micronucleus assay conducted on mice also indicated no significant clastogenic effects .
Clinical Evidence
Clinical studies have reported cases of contact dermatitis linked to products containing this compound. For instance, one study highlighted two cases of occupational allergic contact dermatitis associated with exposure to products containing this compound . Such findings emphasize the importance of monitoring allergic reactions among consumers using products with fragrance components.
Comparative Studies
This compound has been compared with its analogs, such as sila-majantol and germa-majantol. These analogs exhibit variations in odor profiles and biological interactions, providing insights into structure-odor relationships in fragrance chemistry. For example:
| Compound | Odor Profile | Notes |
|---|---|---|
| This compound | Floral-aldehydic | Strong resemblance to lily of the valley |
| Sila-majantol | Less intense, terpineol-like notes | Retains some floral characteristics |
| Germa-majantol | Weak odor | Less characteristic compared to this compound |
These comparisons highlight how minor structural changes can significantly impact sensory properties and potential biological activities.
Applications in Research and Industry
This compound's applications extend beyond fragrance formulation:
- Chemistry : It serves as a model compound for studying aromatic alcohols and their reactivity.
- Biology : Investigated for interactions with enzymes and potential effects on biological systems.
- Medicine : Although primarily used in fragrances, its possible therapeutic properties warrant further exploration.
The versatility of this compound in various fields underscores its significance as both a fragrance ingredient and a subject of scientific inquiry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
